N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide
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Overview
Description
N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide is a chemical compound with the molecular formula C12H9F3N2O2S. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzenesulfonamide moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Sulfonamide Formation: The final step involves the reaction of the trifluoromethyl-substituted pyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The sulfonamide group can form hydrogen bonds with amino acid residues, further stabilizing the interaction with the target protein.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide
- N-[4-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide
- N-[3-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide
Uniqueness
N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide is unique due to the position of the trifluoromethyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The specific arrangement of functional groups allows for distinct interactions with molecular targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-[6-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2S/c13-12(14,15)10-7-4-8-11(16-10)17-20(18,19)9-5-2-1-3-6-9/h1-8H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBRKBQTEDYHGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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